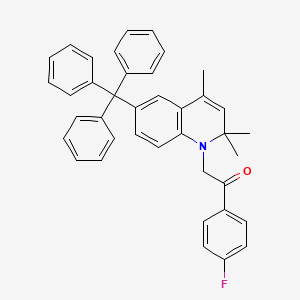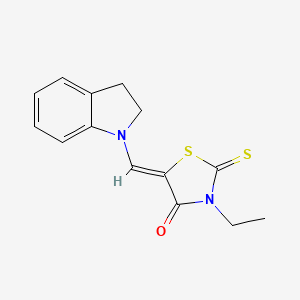![molecular formula C27H24FN3O4 B14962079 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-(3-phenylpropanoyl)benzohydrazide](/img/structure/B14962079.png)
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-(3-phenylpropanoyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide typically involves multiple steps. One common method involves the reaction of salicyl hydrazide with 4’-fluoropropiophenone in the presence of glacial acetic acid. The reaction mixture is stirred at 60°C for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Applications De Recherche Scientifique
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It could be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N′-(1-(4-fluorophenyl)propylidene)-2-hydroxybenzohydrazide
- N’-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-[(2-isopropyl-5-methylphenoxy)methyl]benzohydrazide
- N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]nicotinamide
Uniqueness
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C27H24FN3O4 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-(3-phenylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C27H24FN3O4/c1-18-7-10-20(11-8-18)26(34)29-31(24(32)16-9-19-5-3-2-4-6-19)23-17-25(33)30(27(23)35)22-14-12-21(28)13-15-22/h2-8,10-15,23H,9,16-17H2,1H3,(H,29,34) |
Clé InChI |
XHENDURGMOTEHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962001.png)
![2-(4-Tert-butylphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B14962007.png)
![Ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B14962008.png)
![(2-chloro-5-nitrophenyl)[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B14962014.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B14962026.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14962036.png)
![ethyl 2-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B14962043.png)
![2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate](/img/structure/B14962049.png)
![2-isopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962056.png)
![4-chloro-N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)benzamide](/img/structure/B14962063.png)

![Ethyl 4-[3-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B14962086.png)
![2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14962101.png)
